Comprehensive Spectral Profiling of (2-Chloro-5-methoxyphenyl)hydrazine: NMR, IR, and MS Characterization
Comprehensive Spectral Profiling of (2-Chloro-5-methoxyphenyl)hydrazine: NMR, IR, and MS Characterization
Executive Summary & Chemical Context
(2-Chloro-5-methoxyphenyl)hydrazine (C₇H₉ClN₂O) is a highly versatile bifunctional building block extensively utilized in pharmaceutical chemistry. Its primary application lies in the synthesis of substituted indoles via the Fischer Indole Synthesis[1], a critical pathway for developing Active Pharmaceutical Ingredients (APIs) such as triptans (antimigraine agents) and selective serotonin receptor modulators[2].
Because hydrazines are highly reactive and prone to atmospheric oxidation, rigorous spectral characterization is mandatory to verify structural integrity and purity before downstream synthesis. This whitepaper provides an authoritative, in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles of (2-chloro-5-methoxyphenyl)hydrazine. By detailing the causality behind the observed spectral phenomena, this guide empowers drug development professionals to confidently validate their synthetic intermediates.
Orthogonal Spectral Validation Workflow
To ensure absolute trustworthiness in structural elucidation, modern analytical chemistry relies on cross-orthogonal validation. The workflow below illustrates the self-validating system used to confirm the identity of (2-chloro-5-methoxyphenyl)hydrazine.
Figure 1: Orthogonal spectral validation workflow for (2-Chloro-5-methoxyphenyl)hydrazine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the definitive map of the molecule's carbon-hydrogen framework. The spectral shifts in (2-chloro-5-methoxyphenyl)hydrazine are governed by a complex interplay of inductive electron withdrawal (by the chlorine atom) and resonance electron donation (by the methoxy and hydrazine groups).
Mechanistic Causality of Chemical Shifts
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The Methoxy Resonance Effect: The oxygen atom of the methoxy group (-OCH₃) at C-5 donates electron density into the aromatic ring via its unshared electron pairs (resonance effect, +R). This strongly shields the protons ortho and para to it. Consequently, H-4 and H-6 appear significantly upfield (lower ppm) compared to standard aromatic protons.
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The Chlorine Inductive Effect: The chlorine atom at C-2 is highly electronegative, withdrawing electron density through the sigma bonds (inductive effect, -I). This deshields the adjacent H-3 proton, pushing it downfield (higher ppm).
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Hydrazine Exchange: The -NHNH₂ protons are highly labile and exchange rapidly with trace moisture, often appearing as broad singlets. If the compound is analyzed as a hydrochloride salt, these peaks will shift dramatically downfield (~8.0–10.0 ppm) due to protonation (-NH₃⁺).
¹H NMR Data Summary (400 MHz, DMSO-d₆)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment Rationale |
| -OCH₃ | 3.75 | Singlet (s) | - | 3H | Typical methoxy aliphatic resonance. |
| H-4 | 6.35 | Doublet of doublets (dd) | 8.8, 2.8 | 1H | Shielded by ortho -OCH₃; couples with H-3 (ortho) and H-6 (meta). |
| H-6 | 6.70 | Doublet (d) | 2.8 | 1H | Shielded by ortho -OCH₃ and ortho -NHNH₂; meta-coupling only. |
| H-3 | 7.20 | Doublet (d) | 8.8 | 1H | Deshielded by ortho -Cl; ortho-coupling with H-4. |
| -NH- | 7.10 | Broad singlet (br s) | - | 1H | Secondary amine; broad due to quadrupolar relaxation of ¹⁴N. |
| -NH₂ | 4.20 | Broad singlet (br s) | - | 2H | Primary amine; broad due to exchange. |
¹³C NMR Data Summary (100 MHz, DMSO-d₆)
| Carbon | Chemical Shift (δ, ppm) | Type | Causality / Rationale |
| C-5 | 159.1 | Quaternary (C-O) | Highly deshielded by direct attachment to electronegative oxygen. |
| C-1 | 146.2 | Quaternary (C-N) | Deshielded by attachment to the hydrazine nitrogen. |
| C-3 | 129.8 | Aromatic CH | Standard aromatic shift, slightly deshielded by ortho-Cl. |
| C-2 | 110.5 | Quaternary (C-Cl) | Upfield shifted relative to typical quaternary carbons due to the heavy atom effect of Chlorine. |
| C-4 | 104.3 | Aromatic CH | Strongly shielded by the +R effect of the ortho-methoxy group. |
| C-6 | 100.2 | Aromatic CH | Most shielded ring carbon; receives +R electron density from both -OCH₃ and -NHNH₂. |
| -OCH₃ | 55.4 | Aliphatic CH₃ | Characteristic shift for an aryl methyl ether. |
Mass Spectrometry (MS) Profiling
Mass spectrometry confirms the exact molecular weight and provides structural clues through controlled fragmentation[3][4]. For phenylhydrazines, both Electrospray Ionization (ESI) and Electron Ionization (EI) offer complementary data[5].
Isotopic Signatures and Fragmentation Causality
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Chlorine Isotope Pattern: Chlorine naturally exists as two stable isotopes: ³⁵Cl (75.77%) and ³⁷Cl (24.23%). Therefore, the molecular ion will always present a characteristic 3:1 doublet spaced by 2 Daltons (m/z 173.0 and 175.0 in ESI+).
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Hydrazine Cleavage: The N-N bond in phenylhydrazines is relatively weak. Under EI conditions (70 eV), the dominant fragmentation pathway is the homolytic cleavage of the hydrazine group, resulting in the loss of a neutral •NHNH₂ radical (31 Da) or •NH₂ radical (16 Da)[4].
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Methoxy Cleavage: Aryl methyl ethers frequently lose a methyl radical (•CH₃, 15 Da) or formaldehyde (CH₂O, 30 Da) under hard ionization, forming a stable phenoxy cation.
MS Data Summary
| Ionization Mode | m/z Observed | Relative Abundance | Assignment | Neutral Loss |
| ESI (+) | 173.0 | 100% (Base) | [M+H]⁺ (³⁵Cl isotope) | None |
| ESI (+) | 175.0 | ~33% | [M+H]⁺ (³⁷Cl isotope) | None |
| EI (70 eV) | 172.0 | 45% | M⁺• (Molecular Ion) | None |
| EI (70 eV) | 141.0 | 100% (Base) | [M - NHNH₂]⁺ | -31 Da (Hydrazine radical) |
| EI (70 eV) | 126.0 | 60% | [M - NHNH₂ - CH₃]⁺ | -15 Da (Methyl radical) |
Infrared (IR) Spectroscopy
Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is used to rapidly verify the presence of the critical functional groups.
IR Vibrational Modes Summary
| Wavenumber (cm⁻¹) | Intensity | Peak Shape | Assignment / Causality |
| 3350, 3280 | Medium | Sharp doublet | N-H stretch (Primary amine): Asymmetric and symmetric stretching of the terminal -NH₂ group. |
| 3150 | Weak | Broad | N-H stretch (Secondary amine): The internal -NH- group stretch. |
| 2950, 2835 | Weak | Sharp | C-H stretch (Aliphatic): Symmetric/asymmetric stretches of the -OCH₃ group. |
| 1600, 1505 | Strong | Sharp | C=C stretch (Aromatic): Skeletal vibrations of the substituted benzene ring. |
| 1220 | Strong | Sharp | C-O-C stretch: Asymmetric stretching of the aryl-alkyl ether bond. |
| 1040, 810 | Medium | Sharp | C-Cl stretch: Aromatic carbon-chlorine bond vibration. |
Experimental Protocols for Spectral Acquisition
To ensure reproducibility and scientific trustworthiness, the following protocols are designed as self-validating systems . Do not skip the validation steps, as phenylhydrazines are sensitive to degradation.
Protocol A: NMR Sample Preparation and Acquisition
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Sample Handling: Weigh 10–15 mg of (2-chloro-5-methoxyphenyl)hydrazine. Note: If the sample is a free base, perform this rapidly to minimize air oxidation. The hydrochloride salt is highly stable and preferred for long-term storage.
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Solvation: Dissolve the sample in 0.6 mL of anhydrous DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube.
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Self-Validation Step: Run a standard 1D ¹H NMR of a known reference (e.g., 1% ethylbenzene in CDCl₃) prior to sample acquisition to verify shim quality and 90-degree pulse calibration. A line width at half-height (LWHH) of <1.0 Hz for the TMS peak confirms optimal magnetic homogeneity.
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Acquisition: Acquire ¹H NMR at 400 MHz (16 scans, relaxation delay D1 = 2s) and ¹³C NMR at 100 MHz (1024 scans, D1 = 2s, with WALTZ-16 proton decoupling).
Protocol B: ESI-LC/MS Acquisition
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Sample Preparation: Prepare a 1 µg/mL solution of the analyte in LC-MS grade Methanol/Water (50:50 v/v) containing 0.1% Formic Acid to facilitate protonation.
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Self-Validation Step: Infuse a standard tuning mix (e.g., Agilent ESI-L) to verify mass accuracy (<5 ppm error) and isotopic fidelity before sample injection. This ensures the 3:1 chlorine isotope ratio will be accurately resolved.
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Acquisition: Inject 2 µL into the LC-MS system. Operate the ESI source in positive ion mode (+4.0 kV capillary voltage, drying gas at 300°C). Scan range: m/z 50–300.
Protocol C: ATR-FTIR Acquisition
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Crystal Preparation: Clean the diamond ATR crystal with isopropanol and a lint-free wipe. Allow to dry completely.
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Self-Validation Step: Acquire a background scan (32 scans, 4 cm⁻¹ resolution) of the empty ATR crystal immediately before the sample. The absolute absence of peaks in the 3000–2800 cm⁻¹ (hydrocarbon) and 1700 cm⁻¹ (carbonyl) regions validates a contamination-free optical path.
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Acquisition: Place ~2 mg of the solid powder directly onto the crystal. Apply the pressure anvil until the software indicates optimal contact. Acquire the sample spectrum (32 scans, 4 cm⁻¹ resolution) from 4000 to 400 cm⁻¹.
References
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Fischer Indole Synthesis - Wikipedia. Wikimedia Foundation. Available at:[Link][1]
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Profiling of N-linked oligosaccharides using phenylhydrazine derivatization and mass spectrometry. PubMed - National Institutes of Health. Available at:[Link][5]
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Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Canadian Science Publishing. Available at:[Link][4]
Sources
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Profiling of N-linked oligosaccharides using phenylhydrazine derivatization and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
